![molecular formula C7H6N2S B1373442 Benzo[C]isothiazol-4-amine CAS No. 56910-92-0](/img/structure/B1373442.png)

Benzo[C]isothiazol-4-amine

概要

説明

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

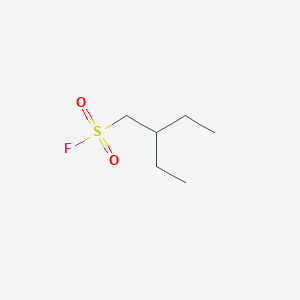

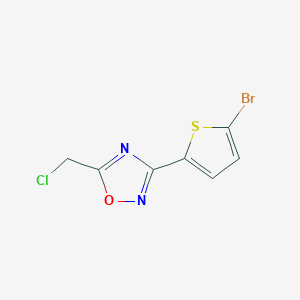

The molecular structure of Benzo[C]isothiazol-4-amine includes a benzene ring fused with an isothiazole ring . The isothiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

In the synthesis of certain derivatives, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.20 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 0 .科学的研究の応用

Synthetic Methodologies and Chemical Reactions

Benzo[c]isothiazol-4-amine derivatives are synthesized through various chemical processes, highlighting their importance in organic synthesis. For instance, a palladium-catalyzed tandem reaction involving o-aminophenols, bromoalkynes, and isocyanides produces 4-amine-benzo[b][1,4]oxazepines, suggesting a pathway that involves migratory insertion of isocyanides into the vinyl-palladium intermediate (Liu et al., 2012). Additionally, research on benzothiazole and benzo[d]isothiazole Schiff bases for potential applications in treating human and cattle infectious diseases and drug-resistant cancers, despite their lack of antiviral or antimicrobial activity, underscores their chemical versatility and the ongoing interest in their biological activities (Vicini et al., 2003).

Antiproliferative and Antiretroviral Activities

The exploration of benzo[d]isothiazole hydrazones for antiretroviral activities, especially against HIV, further exemplifies the pharmacological potential of these compounds. Despite some compounds being inactive against viruses but cytotoxic to human CD4+ lymphocytes, their antiproliferative activity against leukemia and solid tumor cell lines has been a subject of interest, with specific compounds showing significant cytotoxicity and growth inhibition in various cancer cell lines (Vicini et al., 2006).

Antitumor Properties

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles demonstrates the therapeutic applications of benzothiazole derivatives. These compounds exhibit selective, potent antitumor properties both in vitro and in vivo, with specific amino acid conjugations used to enhance their pharmacokinetic profiles, leading to significant tumor growth inhibition in breast and ovarian cancer models (Bradshaw et al., 2002).

Corrosion Inhibition

In the context of material science, triazole Schiff bases, including derivatives related to this compound, have been investigated as corrosion inhibitors on mild steel in acidic media. Their effectiveness, governed by various thermodynamic and electrochemical parameters, highlights the utility of these compounds in protecting industrial materials, thereby extending their applications beyond biological systems (Chaitra et al., 2015).

作用機序

Target of Action

Benzo[C]isothiazol-4-amine primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These downstream effects can lead to a reduction in inflammation and pain, as these molecules are involved in the inflammatory response .

Pharmacokinetics

It is known that the presence of isothiazole in a compound can protect the molecule from the action of enzymes, thereby extending the time of the molecule’s action and potentially allowing for less frequent administration of the drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, the compound reduces the production of molecules involved in the inflammatory response . This can result in a decrease in inflammation and associated pain .

Action Environment

It is known that the presence of isothiazole in a compound can protect the molecule from the action of enzymes , which could potentially influence the compound’s action and efficacy in different environments

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Benzo[C]isothiazol-4-amine plays a pivotal role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . This inhibition is significant as it can modulate inflammatory responses in the body. Additionally, this compound interacts with various proteins involved in cell signaling pathways, thereby affecting cellular communication and response mechanisms.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to COX enzymes results in their inhibition, which in turn reduces the production of prostaglandins involved in inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. It has been found that the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate inflammatory responses without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the synthesis and degradation of bioactive lipids, such as prostaglandins and leukotrienes . These interactions can alter the levels of metabolites within cells, thereby affecting cellular function and response to external stimuli.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity, as it allows this compound to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules involved in cellular signaling and gene expression . Additionally, post-translational modifications of this compound may influence its targeting to specific cellular compartments, thereby modulating its biological activity.

特性

IUPAC Name |

2,1-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKXNBZDJVHECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698137 | |

| Record name | 2,1-Benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56910-92-0 | |

| Record name | 2,1-Benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)

![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)

![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)

![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)